IDO1 Enzymatic Inhibition Potency Compared to Potent Triazole-Only Inhibitor MMG-0358
The target compound exhibits an IC50 of 50,000 nM (50 µM) against recombinant human IDO1 in an enzymatic assay [1]. In contrast, MMG-0358, a potent 1,2,3-triazole-based IDO1 inhibitor lacking the indole and azetidine moieties, shows an IC50 of 80 nM against human IDO1 in a cellular assay and 330 nM in an enzymatic assay at pH 6.5 . The ~625-fold lower potency of the target compound indicates that the addition of the indole-azetidine scaffold dramatically alters IDO1 binding affinity compared to the minimal triazole core.
| Evidence Dimension | IC50 against recombinant human IDO1 (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | MMG-0358 (CAS 1378976-02-3), IC50 = 330 nM (enzymatic, pH 6.5) or 80 nM (cellular hIDO1) |
| Quantified Difference | ~151-fold higher IC50 vs. MMG-0358 enzymatic IC50 (330 nM); ~625-fold vs. cellular IC50 (80 nM) |
| Conditions | Target: recombinant human His-tagged IDO1, substrate: tryptophan (BindingDB entry BDBM50578632). Comparator: MMG-0358 enzymatic assay at pH 6.5 (PeptideDB) and cellular assay in HeLa cells. |
Why This Matters
This quantifies the significant impact of the indole-azetidine scaffold on IDO1 affinity, demonstrating that the compound is not a potency analog of MMG-0358 and is instead a structurally distinct probe for SAR environments where moderate, tunable affinity is preferred.
- [1] BindingDB. Entry BDBM50578632 (CHEMBL4852532). IC50 = 50,000 nM for recombinant human IDO1. Accessed 29 Apr 2026. View Source
